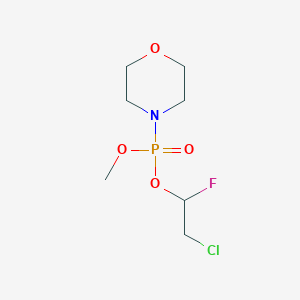
3-Propyl-1,2-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1,2-dioxolane is an organic compound with the molecular formula C6H12O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a propyl group attached to one of the carbon atoms in the ring .
Preparation Methods
3-Propyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst. Industrial production methods may involve continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to ensure high yields .
Chemical Reactions Analysis
3-Propyl-1,2-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
3-Propyl-1,2-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propyl-1,2-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from undergoing unwanted reactions during synthetic transformations . The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
3-Propyl-1,2-dioxolane can be compared with other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the propyl group.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used in oxidation reactions.
1,3-Dioxane: A six-membered ring compound with similar applications in protecting carbonyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
67393-69-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-propyldioxolane |
InChI |
InChI=1S/C6H12O2/c1-2-3-6-4-5-7-8-6/h6H,2-5H2,1H3 |
InChI Key |
MUHUAYUAGZVLTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCOO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
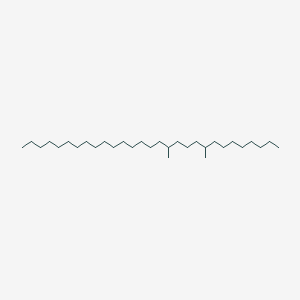

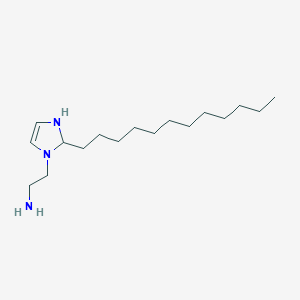
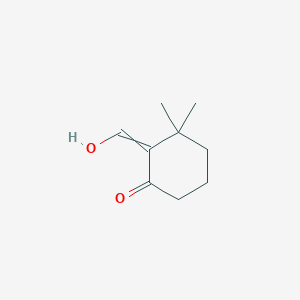

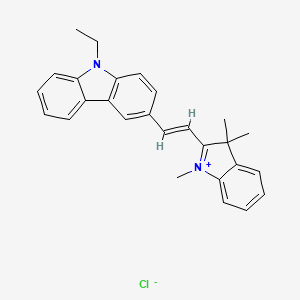
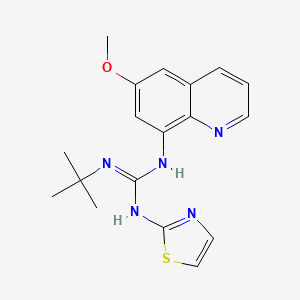

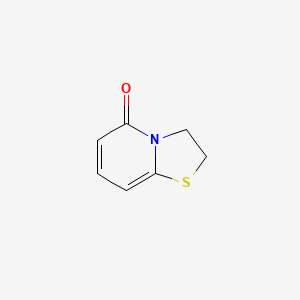
silane](/img/structure/B14472747.png)
